

Olverembatinib Dimesylate: A Technical Guide to its Antineoplastic Activity

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Compound of Interest

Compound Name: *Olverembatinib dimesylate*

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Introduction

Olverembatinib dimesylate, a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to previous TKI therapies.^{[1][2][3][4]} Its potent activity against a wide range of BCR-ABL1 kinase domain mutations, most notably the recalcitrant T315I "gatekeeper" mutation, addresses a critical unmet need in the treatment of these hematological malignancies.^{[1][2][4]} This technical guide provides an in-depth overview of the antineoplastic activity of **olverembatinib dimesylate**, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to characterize its therapeutic profile.

Mechanism of Action

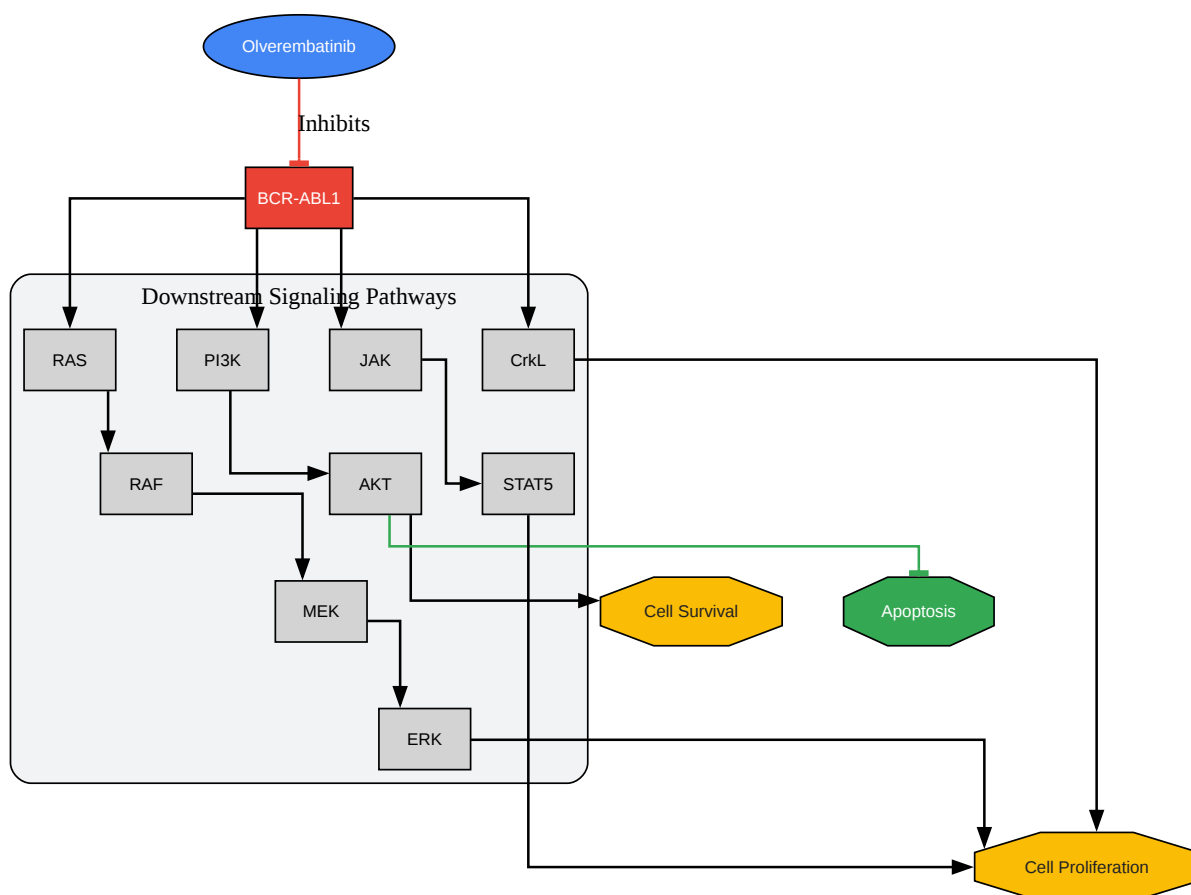
Olverembatinib is a potent, orally bioavailable inhibitor of the BCR-ABL1 fusion oncoprotein, the hallmark of CML and Ph+ ALL.^[1] Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of the ABL1 kinase domain, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates essential for leukemic cell proliferation and survival.^{[1][5]}

A key feature of olverembatinib is its ability to effectively bind to both the active (phosphorylated) and inactive (non-phosphorylated) conformations of the ABL1 kinase.^[3] This dual-binding capability contributes to its robust inhibitory activity and its efficacy against mutations that confer resistance to other TKIs.

Signaling Pathway

The constitutive activation of the BCR-ABL1 tyrosine kinase drives the malignant phenotype through the activation of multiple downstream signaling pathways. Olverembatinib's inhibition of BCR-ABL1 leads to the downregulation of these critical pathways, including:

- **RAS/MAPK Pathway:** Inhibition of this pathway, evidenced by decreased phosphorylation of ERK1/2, curtails cell proliferation.^[6]
- **PI3K/AKT Pathway:** Downregulation of this pathway, indicated by reduced AKT phosphorylation, promotes apoptosis and inhibits cell survival.^[6]
- **JAK/STAT Pathway:** Olverembatinib suppresses the phosphorylation of STAT5, a key downstream effector of BCR-ABL1, which is crucial for leukemogenesis.^{[2][6]}
- **CrkL Adapter Protein:** A direct substrate of BCR-ABL1, the phosphorylation of CrkL is potently inhibited by olverembatinib, serving as a pharmacodynamic biomarker of drug activity.^[2]



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Figure 1: Olverembatinib's Mechanism of Action on BCR-ABL1 Signaling.

Preclinical Antineoplastic Activity

The antineoplastic effects of olverembatinib have been extensively characterized in preclinical models, demonstrating its potent and broad activity against wild-type and mutated BCR-ABL1.

In Vitro Kinase Inhibition

Biochemical assays have shown that olverembatinib potently inhibits the kinase activity of native BCR-ABL1 and the T315I mutant with high affinity.

Target	IC50
Native Bcr-Abl	0.34 nM
Bcr-Abl T315I	0.68 nM

Cellular Proliferation Assays

Olverembatinib has demonstrated potent anti-proliferative activity in various CML and ALL cell lines, including those harboring the T315I mutation and other resistance-conferring mutations.

Cell Line	BCR-ABL1 Status	IC50
K562	Wild-type	0.21 nM[2]
K562R	Imatinib-resistant (Q252H)	4.5 nM[2]
Ku812	Wild-type	0.13 nM[2]
SUP-B15	Ph+ ALL	2.5 nM[2]
Ba/F3-BCR::ABL1T315I	T315I Mutant	Potent inhibition[2]

Clinical Efficacy

Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those who have failed multiple lines of TKI therapy.

Chronic Myeloid Leukemia (CML)

Pivotal Phase 2 Trials in T315I-Mutated CML (NCT03883087 & NCT03883100)

These studies evaluated the efficacy and safety of olverembatinib in patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP) harboring the T315I mutation.

Response Metric	CML-CP (n=41)	CML-AP (n=23)
Major Cytogenetic Response (MCyR)	75.6% [7]	52.2% [7] [8]
Complete Cytogenetic Response (CCyR)	68.3% [7]	47.8% [7]
Major Molecular Response (MMR)	56.1% [7]	39.1% [7]
Complete Hematologic Response (CHR)	100% (in patients without baseline CHR) [7]	73.9% [8]
36-month Progression-Free Survival (PFS)	86.3% [8]	57.1% [8]
36-month Overall Survival (OS)	95.1% [8]	69.6% [8]

Phase 1b Study in Heavily Pretreated CML (NCT04260022)

This trial enrolled patients with CML or Ph+ ALL who were resistant or intolerant to at least two prior TKIs.

Patient Population	CCyR	MMR
All evaluable CP-CML patients	~61% [9]	~42% [9]
Prior Ponatinib Failure	~58% [9]	~37% [9]
Asciminib Resistance	50% [9]	33% [9]

Gastrointestinal Stromal Tumors (GIST)

Olverembatinib has also shown promising activity in other malignancies driven by kinase mutations, such as succinate dehydrogenase (SDH)-deficient GIST.

Phase 1 Study in TKI-Resistant SDH-Deficient GIST (NCT03594422)

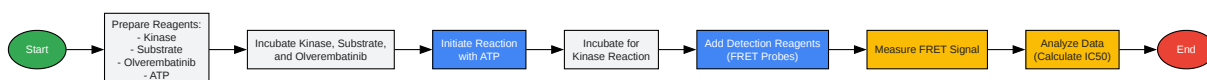
Response Metric	Value (n=26)
Overall Response Rate (ORR)	23.1% [10]
Clinical Benefit Rate (CBR)	92.3% [10] [11]
Median Progression-Free Survival (PFS)	25.7 months [11] [12]

Experimental Protocols

FRET-Based Kinase Assay (General Methodology)

This assay is used to determine the in vitro inhibitory activity of olverembatinib against BCR-ABL1 and its mutants.

- Reagents: Recombinant BCR-ABL1 kinase, a suitable peptide substrate, ATP, and the test compound (olverembatinib).
- Procedure:
 - The kinase, substrate, and varying concentrations of olverembatinib are incubated in a microplate well.
 - The kinase reaction is initiated by the addition of ATP.
 - After a defined incubation period, a detection solution containing antibodies specific for the phosphorylated substrate is added.
 - The degree of phosphorylation is quantified by measuring the Förster Resonance Energy Transfer (FRET) signal.
- Data Analysis: The IC50 value, representing the concentration of olverembatinib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.



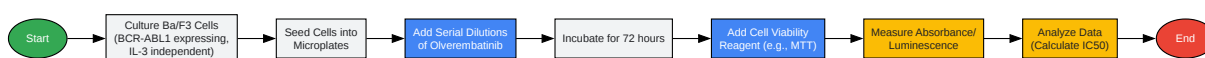
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Figure 2: General Workflow for a FRET-Based Kinase Assay.

Ba/F3 Cell Proliferation Assay (General Methodology)

This cell-based assay is used to assess the anti-proliferative activity of olverembatinib. Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. Transfection with a constitutively active kinase, such as BCR-ABL1, renders the cells IL-3 independent.[13]

- **Cell Culture:** Ba/F3 cells expressing wild-type or mutant BCR-ABL1 are cultured in the absence of IL-3.
- **Treatment:** Cells are seeded in microplates and treated with a range of concentrations of olverembatinib.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is determined using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®) that measures metabolic activity.[13]
- **Data Analysis:** The IC50 value, representing the concentration of olverembatinib that inhibits cell proliferation by 50%, is calculated.



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Figure 3: General Workflow for a Ba/F3 Cell Proliferation Assay.

Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL1 Transcripts (General Methodology)

This method is used to monitor the molecular response to olverembatinib treatment in patients.

- **Sample Collection:** Peripheral blood or bone marrow samples are collected from patients.

- RNA Extraction: Total RNA is extracted from the collected samples.
- Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
- qPCR: The cDNA is used as a template for qPCR with primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1, GUSB).
- Data Analysis: The level of BCR-ABL1 transcripts is quantified relative to the control gene and expressed on the International Scale (IS) to define molecular response levels (e.g., Major Molecular Response, MMR).^[14]

Resistance to Olverembatinib

While olverembatinib is effective against a wide range of BCR-ABL1 mutations, the potential for acquired resistance exists. Mechanisms of resistance may include the emergence of new, complex compound mutations within the BCR-ABL1 kinase domain or the activation of alternative signaling pathways. Continuous monitoring of BCR-ABL1 mutational status is crucial for the management of patients on olverembatinib therapy.

Conclusion

Olverembatinib dimesylate is a highly potent third-generation TKI with significant antineoplastic activity against CML and Ph+ ALL, particularly in heavily pretreated and resistant patient populations. Its robust inhibition of wild-type and mutated BCR-ABL1, including the T315I mutant, translates into durable clinical responses. The preclinical and clinical data summarized in this guide underscore the importance of olverembatinib as a valuable therapeutic option. Further research into its efficacy in other malignancies and potential combination therapies will continue to define its role in precision oncology.

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